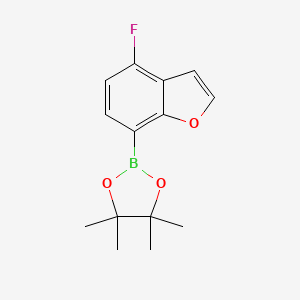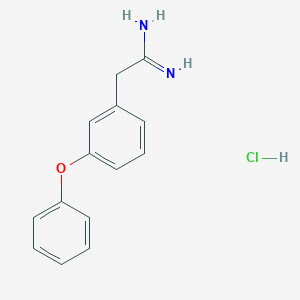
4-Fluorobenzofuran-7-boronic acid, pinacol ester
Descripción general
Descripción
4-Fluorobenzofuran-7-boronic acid pinacol ester is a chemical compound with the IUPAC name 2-(4-fluorobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 262.09 and is solid in physical form . The compound is stored at temperatures between 2-8°C .
Synthesis Analysis
Pinacol boronic esters, such as 4-Fluorobenzofuran-7-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The InChI code for 4-Fluorobenzofuran-7-boronic acid pinacol ester is 1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11(16)9-7-8-17-12(9)10/h5-8H,1-4H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
4-Fluorobenzofuran-7-boronic acid pinacol ester is a solid compound . It has a molecular weight of 262.09 . The compound is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Analytical Challenges and Solutions
Pinacolboronate esters, including compounds like 4-Fluorobenzofuran-7-boronic acid pinacol ester, are crucial in Suzuki coupling reactions, which are pivotal for synthesizing complex molecules. However, these compounds, due to their highly reactive nature, pose significant analytical challenges, particularly in their stability during analysis. Techniques such as reversed-phase separation using highly basic mobile phases have been developed to address these challenges, ensuring the stabilization of reactive pinacolboronate esters for accurate purity analysis (Zhong et al., 2012).
Metal- and Additive-Free Synthesis
The synthesis of boronic acids and esters, including 4-Fluorobenzofuran-7-boronic acid pinacol ester, traditionally involves metal catalysts, which can contaminate the final product. A metal- and additive-free photoinduced borylation method has been developed to convert haloarenes directly to boronic acids and esters, eliminating the need for metal catalysts and reducing potential contamination (Mfuh et al., 2017).
Fluoride Ion Sensing
Organoboron compounds, including derivatives of 4-Fluorobenzofuran-7-boronic acid pinacol ester, serve as effective Lewis acid receptors for fluoride ions. This property is particularly useful in the development of selective fluoride ion sensors. Challenges related to the B-O bond lability and response mechanism in acidic conditions have been addressed through careful selection of boronic ester derivatives (Jańczyk et al., 2012).
Stability and Reactivity in Coupling Reactions
The stability of pinacol boronate esters, analogous to 4-Fluorobenzofuran-7-boronic acid pinacol ester, allows their use in Suzuki-Miyaura coupling reactions without the intermediacy of unstable boronic acids. These stable intermediates can be generated in situ and used immediately in coupling reactions, providing a convenient route to complex biaryl and heteroaryl products (Robbins & Hartwig, 2012).
Synthetic Utility
4-Fluorobenzofuran-7-boronic acid pinacol ester serves as a valuable scaffold in synthetic chemistry. Its application in constructing compound libraries with benzofuran cores demonstrates its utility in developing specific compounds. Techniques such as per-iodination/de-iodination coupled with Sonogashira alkynylation highlight the synthetic versatility of such organoboron compounds (Williams et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of 4-Fluorobenzofuran-7-boronic acid, pinacol ester are organic groups that participate in electronically divergent processes with a metal catalyst . This compound is a type of boronic ester, which are highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic ester is transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathways involved in carbon–carbon bond formation . Specifically, it is used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction allows for the conjoining of chemically differentiated fragments .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity can be influenced by its environment .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This makes it a valuable tool in organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions under which it is stored and used .
Safety and Hazards
Direcciones Futuras
The future directions of research involving 4-Fluorobenzofuran-7-boronic acid pinacol ester could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the compound’s use in Suzuki–Miyaura coupling could be further explored and optimized .
Propiedades
IUPAC Name |
2-(4-fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11(16)9-7-8-17-12(9)10/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQLPRWDZHBWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)C=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158184 | |
| Record name | Benzofuran, 4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121511-48-4 | |
| Record name | Benzofuran, 4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofuran, 4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)
![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)




![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)





